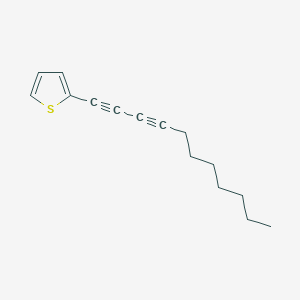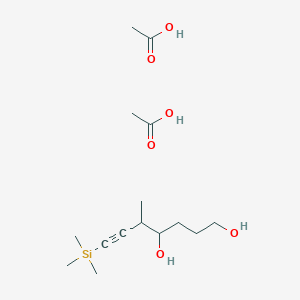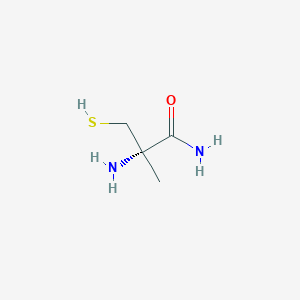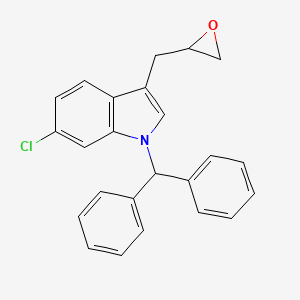
2-(Undeca-1,3-diyn-1-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Undeca-1,3-diyn-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undeca-1,3-diyn-1-YL)thiophene typically involves the formation of the thiophene ring followed by the introduction of the undeca-1,3-diyn-1-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as potassium carbonate or DABCO, and solvents like DMF or ethanol, are common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Undeca-1,3-diyn-1-YL)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
2-(Undeca-1,3-diyn-1-YL)thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors, OLEDs, and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-(Undeca-1,3-diyn-1-YL)thiophene involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple sulfur-containing five-membered ring.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
3-Bromothiophene: A derivative with a bromine atom at position 3.
Uniqueness
2-(Undeca-1,3-diyn-1-YL)thiophene is unique due to the presence of the undeca-1,3-diyn-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
648435-60-3 |
|---|---|
Formule moléculaire |
C15H18S |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
2-undeca-1,3-diynylthiophene |
InChI |
InChI=1S/C15H18S/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14H,2-7H2,1H3 |
Clé InChI |
FLZMVFRQJMVOPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CC#CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)


![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)

![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)

![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)


![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)


